
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Overview
Description
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone is an organic compound with a complex structure that includes chlorine, bromine, and hydroxyl functional groups attached to a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a furanone precursor, followed by the introduction of hydroxyl and bromochloromethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional carbonyl groups, while reduction can produce simpler furanone structures with fewer halogen atoms.
Scientific Research Applications
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular interactions help elucidate its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-4-hydroxybenzaldehyde: Shares similar halogen and hydroxyl functional groups but differs in the aromatic ring structure.
3-Chloro-4-hydroxy-5-methyl-2(5H)-furanone: Similar furanone structure with different substituents.
Properties
IUPAC Name |
3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQLLUPRMECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021525 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132059-51-9 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying brominated analogs of MX like BMX-1?
A: MX is a potent environmental mutagen found in chlorinated drinking water. [, ] Studying brominated analogs like BMX-1 helps researchers understand how halogen substitutions impact the mutagenic activity of these compounds. This knowledge is crucial for assessing potential risks associated with these compounds and developing strategies for mitigating their formation during water treatment processes.
Q2: How does BMX-1 compare to MX and other brominated analogs in terms of mutagenicity?
A: Research using the Ames test with Salmonella typhimurium strains TA98 and TA100 showed that BMX-1, along with its analogs 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) and 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3), exhibit significant mutagenic activity. [] BMX-1 displayed a mutagenic potency of 22.05 ± 3.15 revertants/ng in TA100 without metabolic activation, while BMX-2 and BMX-3 showed higher potencies of 28.64 ± 2.65 revertants/ng and 37.29 ± 5.73 revertants/ng, respectively. [] These findings suggest that bromination contributes to the mutagenic potential of these compounds.
Q3: What is the hypothesized mechanism behind the mutagenic activity of BMX-1 and its analogs?
A: While the exact mechanism of action is still under investigation, studies suggest that the mutagenic activity of these halogenated furanones is likely related to their cyclic form. [] Further research is needed to elucidate the specific interactions of these compounds with DNA and the downstream consequences of these interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


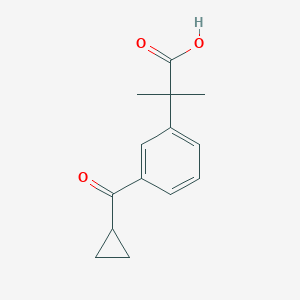
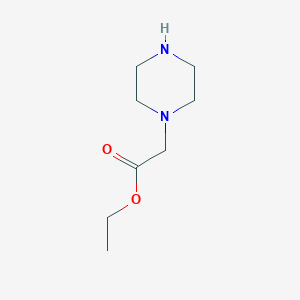

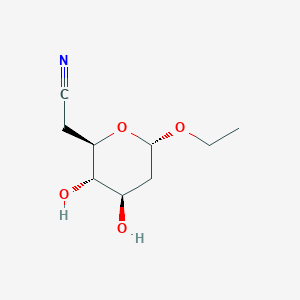
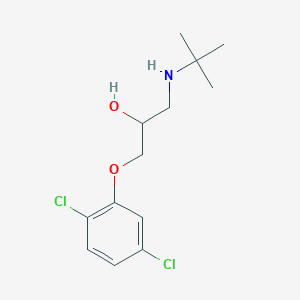

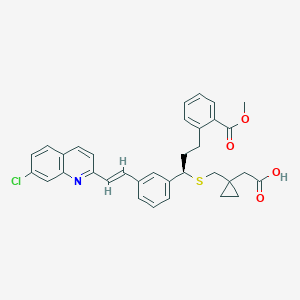
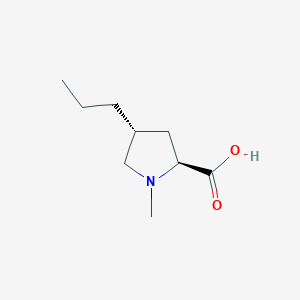

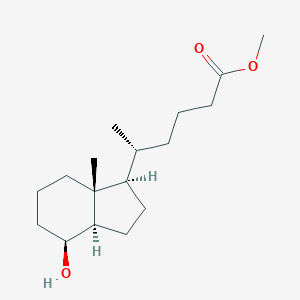
![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)


